Ethyl 4-(hydroxyimino)-1-methanesulfonylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(hydroxyimino)-1-methanesulfonylpyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyimino group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(hydroxyimino)-1-methanesulfonylpyrrolidine-3-carboxylate typically involves multiple stepsThe methanesulfonyl group is then added using methanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(hydroxyimino)-1-methanesulfonylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted pyrrolidine compounds.
Scientific Research Applications
Ethyl 4-(hydroxyimino)-1-methanesulfonylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-(hydroxyimino)-1-methanesulfonylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: These compounds share the hydroxyimino group and have similar biological activities.
4-Hydroxyimino-4,5,6,7-tetrahydrobenzoxadiazole: This compound also contains a hydroxyimino group and is used in similar applications.
Uniqueness
Ethyl 4-(hydroxyimino)-1-methanesulfonylpyrrolidine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methanesulfonyl group distinguishes it from other hydroxyimino compounds, providing enhanced solubility and stability.
Properties
CAS No. |
1421312-65-3 |
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Molecular Formula |
C8H14N2O5S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
ethyl 4-hydroxyimino-1-methylsulfonylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H14N2O5S/c1-3-15-8(11)6-4-10(16(2,13)14)5-7(6)9-12/h6,12H,3-5H2,1-2H3 |
InChI Key |
YRULTLQHYWPHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1=NO)S(=O)(=O)C |
Origin of Product |
United States |
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